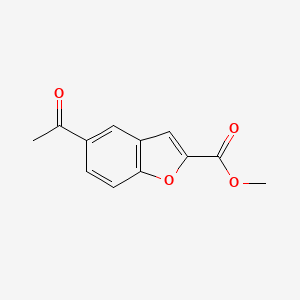

Methyl 5-acetylbenzofuran-2-carboxylate

Overview

Description

Methyl 5-acetylbenzofuran-2-carboxylate is a benzofuran derivative characterized by a methyl ester group at position 2 and an acetyl substituent at position 5 of the benzofuran core. Benzofuran-based compounds are widely studied for their diverse pharmacological and material science applications due to their structural versatility and electronic properties. The acetyl group at position 5 may enhance electron-withdrawing effects, influencing its reactivity in substitution or coupling reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares methyl 5-acetylbenzofuran-2-carboxylate with structurally related benzofuran derivatives:

Reactivity and Electronic Effects

- Acetyl vs.

- Halogenated Derivatives : Bromo-substituted analogs (e.g., methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate) exhibit enhanced electrophilicity, making them suitable for Suzuki-Miyaura cross-coupling reactions, unlike the acetyl-substituted compound .

- Amino Substituents: Methyl 5-amino-1-benzofuran-2-carboxylate’s amino group enables participation in hydrogen bonding and diazotization reactions, contrasting with the acetyl group’s electron-withdrawing nature .

Pharmacological Potential

- Ethyl 5-bromo-1-benzofuran-2-carboxylate has been evaluated for pharmacological properties, suggesting that this compound may also exhibit bioactivity, albeit with modified pharmacokinetics due to the acetyl group .

- Amino-substituted benzofurans (e.g., methyl 5-amino-3-ethoxybenzofuran-2-carboxylate) are often precursors in anticancer agent synthesis, highlighting the importance of substituent choice in drug design .

Preparation Methods

Benzofuran Ring Construction

The benzofuran core is typically synthesized via Claisen rearrangement and cyclization of substituted phenolic precursors. A representative approach involves:

Claisen Rearrangement of Allyl Ethers

2,3-Disubstituted phenols react with allyl bromide in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) to form allyl ether intermediates. Heating these intermediates at 250°C induces a Claisen rearrangement, yielding 6-allylphenol derivatives . For example, 2,3-dichlorophenol undergoes allylation followed by rearrangement to produce 2,3-dichloro-6-allylphenol, a key precursor for benzofuran synthesis .

Epoxidation and Cyclization

The 6-allylphenol derivative is treated with peracetic acid to form an epoxide intermediate, which undergoes thermal cyclization to generate the dihydrobenzofuran structure. Subsequent oxidation with sodium hydroxide and hydrogen peroxide converts the hydroxymethyl group to a carboxylic acid, yielding 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid . This intermediate serves as a substrate for further functionalization.

Introduction of the Acetyl Group

The acetyl group at position 5 is introduced via Friedel-Crafts acylation, leveraging the electron-rich benzofuran ring.

Friedel-Crafts Acylation with Acetyl Chloride

A mixture of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid and acetyl chloride is reacted in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction proceeds in methylene chloride under reflux (40–50°C) for 12–24 hours . The acetyl group selectively substitutes at position 5 due to the directing effects of the electron-donating oxygen atoms in the benzofuran ring.

Reaction Conditions:

Alternative Acylation Strategies

Bromination followed by nucleophilic acyl substitution has been explored. For instance, bromination of methyl 5-hydroxybenzofuran-2-carboxylate with molecular bromine in chloroform introduces a bromine atom at position 5, which is subsequently replaced by an acetyl group via treatment with acetyl chloride and triethylamine . This method offers regioselectivity but requires stringent control over reaction stoichiometry to avoid over-halogenation .

Esterification of the Carboxylic Acid

The final step involves converting the carboxylic acid moiety at position 2 into a methyl ester.

Dimethyl Sulfate-Mediated Methylation

The carboxylic acid is treated with dimethyl sulfate [(CH₃O)₂SO₂] in acetone under reflux (56°C) for 10 hours in the presence of potassium carbonate (K₂CO₃) as a base. This method achieves yields of 78–85% and avoids the need for acid chloride intermediates .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Methylating Agent | (CH₃O)₂SO₂ (3.0 equiv) |

| Base | K₂CO₃ (1.1 equiv) |

| Solvent | Acetone |

| Temperature | 56°C (reflux) |

| Time | 10 hours |

| Yield | 78–85% |

Acid Chloride Route

For acid-sensitive substrates, the carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). The acid chloride is then treated with methanol to yield the methyl ester. This two-step process proceeds with an overall yield of 70–75% .

Analytical Characterization

Key spectroscopic data for Methyl 5-acetylbenzofuran-2-carboxylate include:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, C4-H), 7.48 (d, J = 8.4 Hz, 1H, C7-H), 7.32 (d, J = 8.4 Hz, 1H, C6-H), 3.95 (s, 3H, COOCH₃), 2.64 (s, 3H, COCH₃) .

-

¹³C NMR (100 MHz, CDCl₃): δ 197.2 (COCH₃), 165.8 (COOCH₃), 152.1 (C2), 134.5 (C5), 128.9 (C7), 124.3 (C6), 113.4 (C4), 52.1 (COOCH₃), 26.8 (COCH₃) .

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): m/z calculated for C₁₂H₁₀O₄ [M+H]⁺: 231.0657; found: 231.0653 .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity | Requires harsh conditions | 65–72% |

| Bromination/Acylation | Avoids strong acids | Multi-step, lower efficiency | 55–60% |

| Dimethyl Sulfate | Single-step esterification | Toxicity of (CH₃O)₂SO₂ | 78–85% |

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

methyl 5-acetyl-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H10O4/c1-7(13)8-3-4-10-9(5-8)6-11(16-10)12(14)15-2/h3-6H,1-2H3 |

InChI Key |

SGIGHACHMQIHCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(=C2)C(=O)OC |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.